![molecular formula C16H14N2O3S B2937353 1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 877818-46-7](/img/structure/B2937353.png)

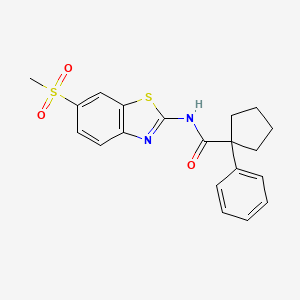

1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

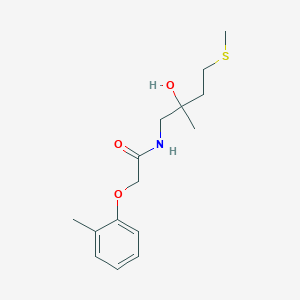

The compound appears to contain a benzodioxole group, a thiophene group, and a dihydropyrazole group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . Dihydropyrazoles are organic compounds that contain a pyrazoline, which is a five-membered aromatic ring with two nitrogen atoms and one double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would contribute a fused ring structure, the thiophene would add another aromatic ring, and the dihydropyrazole would add a five-membered ring with two nitrogen atoms .

Applications De Recherche Scientifique

Anticancer Activity

Studies have investigated sulfur-containing heterocyclic analogs, showing potential antiproliferative activity against cancer cells. For instance, certain analogs exhibit selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through the activation of the caspase cascade (Haridevamuthu et al., 2023). Similarly, benzil and coumestan derivatives have shown significant cytotoxicity against cancer cell lines (Ganapaty et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of heterocyclic compounds, including those bearing benzimidazole and pyrazoline motifs, have been explored for their antimicrobial properties. Some compounds exhibit significant activity against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Desai et al., 2017).

Antitubercular Activity

Research has also focused on the development and synthesis of compounds with potential antitubercular activity. For example, novel series of compounds have been designed and synthesized, showing increased potency against Mycobacterium tuberculosis, with docking studies providing insights into their mode of action (Venugopal et al., 2020).

Anti-Osteoporosis Agents

A novel series of analogs have been prepared and evaluated for their ability to enhance BMP-2 expression, indicating potential as anti-osteoporosis agents. These compounds have shown a dose-dependent increase on bone histology and effectively reduced bone defects in an ovariectomized rat model (Liu et al., 2009).

Anti-inflammatory and Anticonvulsant Activities

Further studies have synthesized new benzotriazole and benzofuran-based heterocycles, which were found to possess anticonvulsant and anti-inflammatory activities, acting through mechanisms similar to those of selective COX-2 inhibitors (Dawood et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a 1,3-benzodioxol-5-yl structure have been reported to have anticancer activity . They target microtubules and their component protein, tubulin , which are crucial for cell division and hence a leading target for anticancer agents .

Mode of Action

These compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The primary pathway affected by these compounds is the cell cycle, particularly the mitotic phase . By disrupting microtubule dynamics, these compounds prevent the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting favorable distribution characteristics.

Result of Action

The ultimate result of the action of these compounds is the induction of cell cycle arrest and apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-10(19)18-13(8-12(17-18)16-3-2-6-22-16)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRBBUZVBFSBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)